2-(naphthalen-1-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a naphthalene ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts acylation reaction can be used to introduce an acetamide group.
Pyridine and Piperidine Introduction: The pyridine and piperidine rings can be introduced through nucleophilic substitution reactions, often involving halogenated intermediates.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the pyridine-piperidine moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the naphthalene or pyridine rings.
Reduction: Reduced forms of the acetamide group or aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(naphthalen-1-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)-N-(pyridin-4-ylmethyl)acetamide
- 2-(naphthalen-1-yl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide
Uniqueness
2-(naphthalen-1-yl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be crucial for its specific applications in research and industry.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(16-20-6-3-5-19-4-1-2-7-22(19)20)25-17-18-10-14-26(15-11-18)21-8-12-24-13-9-21/h1-9,12-13,18H,10-11,14-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVRBKVKNSYJKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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